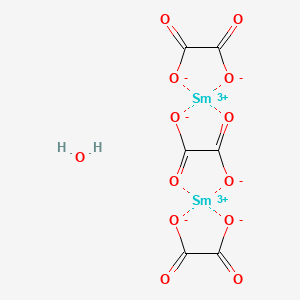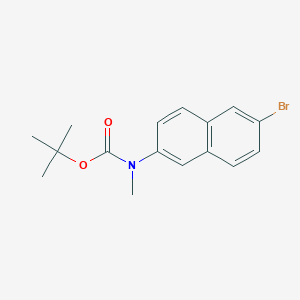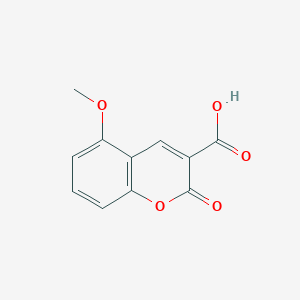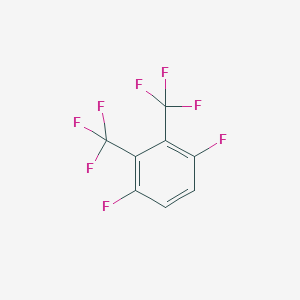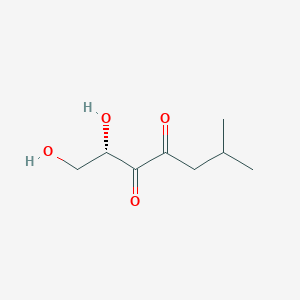
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione: is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and the process is often monitored using advanced analytical techniques to ensure product purity and consistency.
化学反応の分析
Types of Reactions
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as dihydroxy ketones, secondary alcohols, and substituted heptanediones, which can be further utilized in different applications.
科学的研究の応用
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the observed biological effects.
類似化合物との比較
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be compared with other similar compounds such as:
1,2-Dihydroxy-3,4-heptanedione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Dihydroxy-6-methyl-3,4-octanedione: Has an additional carbon in the chain, which can influence its physical and chemical properties.
1,2-Dihydroxy-6-methyl-3,4-pentanedione: Shorter carbon chain, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(2S)-1,2-dihydroxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(10)8(12)7(11)4-9/h5,7,9,11H,3-4H2,1-2H3/t7-/m0/s1 |
InChIキー |
UKHFWTSLPZTZFU-ZETCQYMHSA-N |
異性体SMILES |
CC(C)CC(=O)C(=O)[C@H](CO)O |
正規SMILES |
CC(C)CC(=O)C(=O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



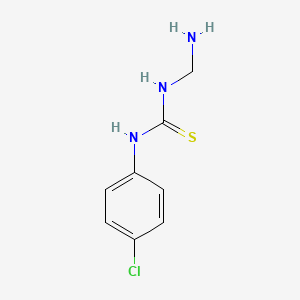
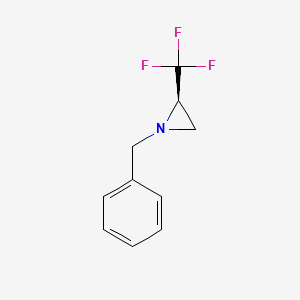
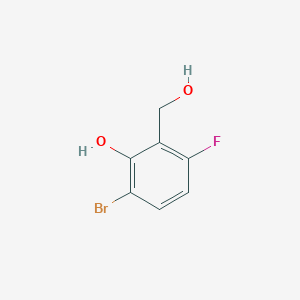
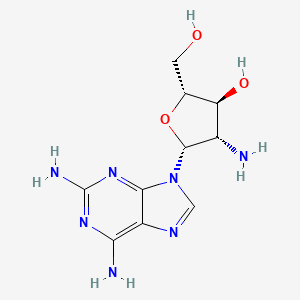
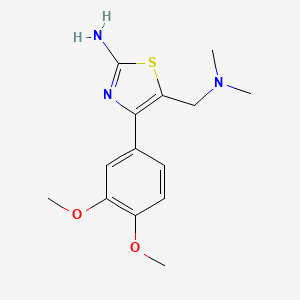
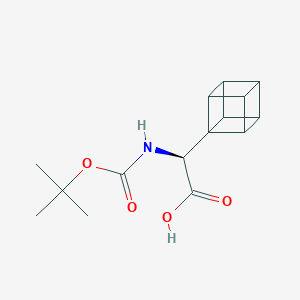
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
